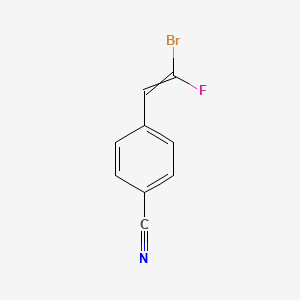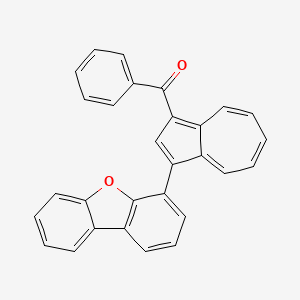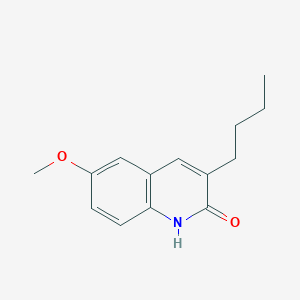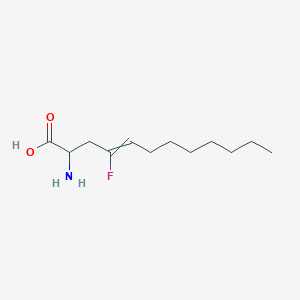![molecular formula C26H30O4 B15170393 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione) CAS No. 918308-03-9](/img/structure/B15170393.png)
1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) is a complex organic compound that features a biphenyl core with two β-diketone groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) typically involves the reaction of a biphenyl derivative with diketone precursors under controlled conditions. One common method includes the use of lanthanide complexes, where the biphenyl core is functionalized with diketone groups through a series of coordination reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the diketone groups.
Substitution: Substitution reactions can occur at the biphenyl core or the diketone groups, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the diketone groups.
Applications De Recherche Scientifique
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) has several scientific research applications:
Medicine: Research into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: Applications in materials science, particularly in the development of new materials with unique electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways related to their photophysical and electronic properties. The exact pathways and targets depend on the specific metal ions and the context of their use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(4,4-dimethylpentane-1,3-dione): A similar compound with a different substitution pattern on the biphenyl core.
1,1’-([1,1’-Biphenyl]-3,3’-diyl)bis(4,4-dimethylpentane-1,3-dione): Another variant with different positioning of the diketone groups.
Uniqueness
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) is unique due to its specific substitution pattern, which influences its coordination behavior and the properties of the resulting metal complexes. This makes it particularly valuable in studies of coordination chemistry and materials science.
Propriétés
Numéro CAS |
918308-03-9 |
|---|---|
Formule moléculaire |
C26H30O4 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-[2-[2-(4,4-dimethyl-3-oxopentanoyl)phenyl]phenyl]-4,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C26H30O4/c1-25(2,3)23(29)15-21(27)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22(28)16-24(30)26(4,5)6/h7-14H,15-16H2,1-6H3 |
Clé InChI |
ILDAKQFTKQTJEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)CC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)

![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)


![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)






![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
